![molecular formula C15H16N2O B421381 (2E)-2-[(二甲氨基)亚甲基]-2,3,4,9-四氢-1H-咔唑-1-酮 CAS No. 169136-42-9](/img/structure/B421381.png)
(2E)-2-[(二甲氨基)亚甲基]-2,3,4,9-四氢-1H-咔唑-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, with its unique structure, holds potential for various scientific research applications.
科学研究应用
Chemistry
In chemistry, (2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Carbazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for drug discovery and development.
Medicine
In medicine, (2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one could be investigated for therapeutic applications. Its potential biological activities may lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the development of materials with specific properties, such as organic semiconductors, dyes, and polymers. Its unique structure can contribute to the advancement of materials science and technology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multi-step organic reactions. One common method includes the condensation of a carbazole derivative with a dimethylaminomethylidene precursor under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with different properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
作用机制
The mechanism of action of (2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other carbazole derivatives, such as:
- 9-ethylcarbazole
- 3,6-dibromo-9-ethylcarbazole
- 3,6-di-tert-butylcarbazole
Uniqueness
(2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific functional groups and structural configuration. This uniqueness can lead to distinct chemical reactivity and biological activity compared to other carbazole derivatives.
This article provides a comprehensive overview of (2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and detailed studies are necessary to fully understand the potential and applications of this compound.
属性
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(2)9-10-7-8-12-11-5-3-4-6-13(11)16-14(12)15(10)18/h3-6,9,16H,7-8H2,1-2H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOMNKDELFYTQR-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
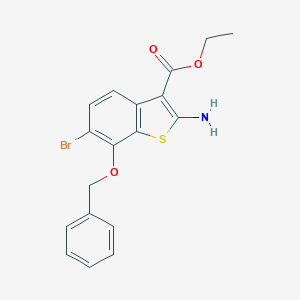
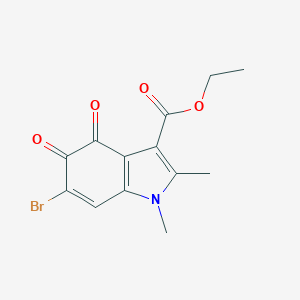
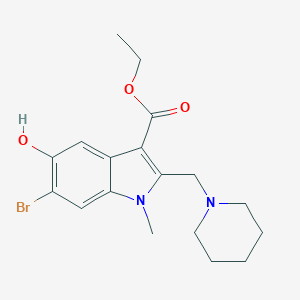
![3-acetyl-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421304.png)
![ethyl 1-(4-bromophenyl)-2-[(dimethylamino)methyl]-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B421307.png)
![2-[2-(4-chlorophenyl)vinyl]-N,N-diethyl-6-methoxy-4-quinazolinamine](/img/structure/B421309.png)
![{[2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]sulfanyl}acetic acid](/img/structure/B421310.png)
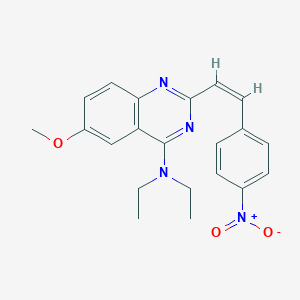
![3-(4-Methylbenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B421316.png)
![3-Benzoylbenzo[f]benzofuran-4,9-dione](/img/structure/B421317.png)
![ethyl 1,2-dimethyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B421318.png)
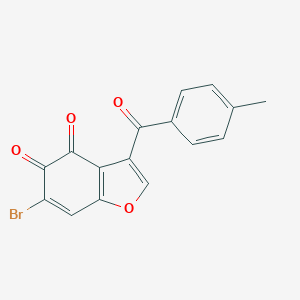
![ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]sulfanyl}methyl)-6-bromo-1-(4-bromophenyl)-1H-indole-3-carboxylate](/img/structure/B421320.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B421322.png)
